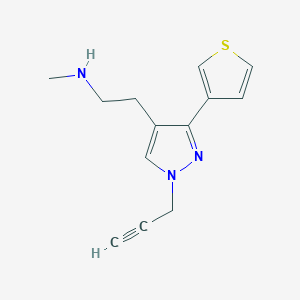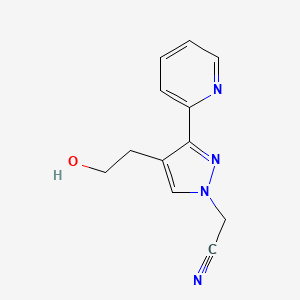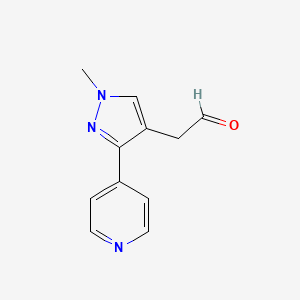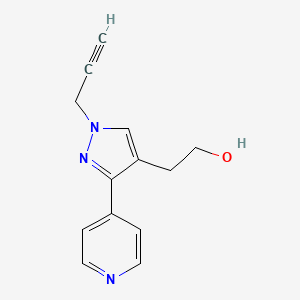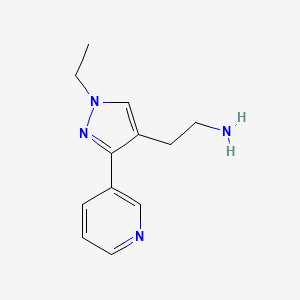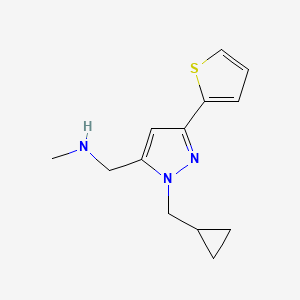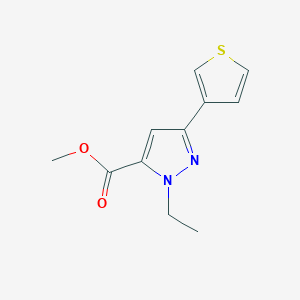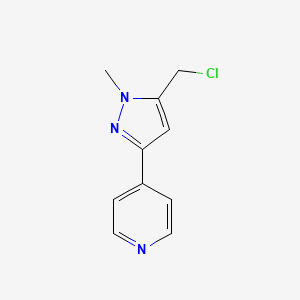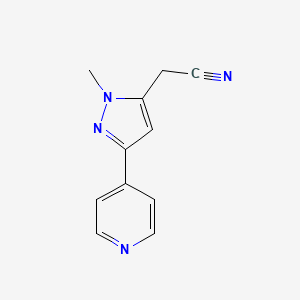
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Vue d'ensemble
Description
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (also known as EPP) is an organic compound with a molecular formula of C9H10N4O2. It is a heterocyclic compound containing a pyrazole ring, an ethyl group, and a carboximidamide group. EPP has been studied extensively due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
1. Antimicrobial and Anticancer Agents
Compounds derived from 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide have shown significant potential as antimicrobial and anticancer agents. For instance, a study by Hafez et al. (2016) synthesized and evaluated a series of novel pyrazole derivatives, demonstrating substantial antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
2. Synthesis and Characterization
The synthesis process of such compounds is crucial for their application in scientific research. For example, Yeming Ju (2014) described an efficient synthesis route for a closely related compound, Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate in pesticide synthesis (Yeming Ju, 2014).
Tuberculosis Treatment
3. Anti-Tubercular Evaluation
Another study by Vavaiya et al. (2022) focused on the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives, demonstrating significant potential in tuberculosis treatment. One compound, in particular, showed potent activity against mycobacterium tuberculosis (Vavaiya et al., 2022).
Cancer Treatment
4. Lung Cancer Cell Growth Inhibition
Research by Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on the growth of A549 and H322 lung cancer cells in dosage-dependent manners (Zheng et al., 2011).
Fluorescent Compounds
5. Fluorescent Compounds Synthesis
A study by Liang-Wen Zheng et al. (2011) synthesized fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited unique optical properties, showcasing potential applications in fluorescence spectroscopy (Liang-Wen Zheng et al., 2011).
Mécanisme D'action
Target of action
Pyrazoles and pyrazin-2-yl compounds are known to interact with a variety of biological targets. Without specific studies on “1-ethyl-3-(pyrazin-2-yl)-1h-pyrazole-5-carboximidamide”, it’s difficult to identify its primary targets .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrazoles and pyrazin-2-yl compounds can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Pyrazoles and pyrazin-2-yl compounds have been found to affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Without specific studies, it’s difficult to outline the ADME properties of "this compound" .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrazoles and pyrazin-2-yl compounds can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. Without specific studies, it’s difficult to discuss how these factors might influence the action of "this compound" .
Propriétés
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-2-16-9(10(11)12)5-7(15-16)8-6-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHNYMZRIIGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




